molecular formula C15H20O4Si B11837900 Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate

Cat. No.: B11837900
M. Wt: 292.40 g/mol
InChI Key: VIBXASNHCGRRHO-UHFFFAOYSA-N
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Description

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a synthetically modified cyclopropane-fused benzofuran derivative. Its core structure comprises a bicyclic system where a cyclopropane ring is fused to a benzofuran moiety. The key functional groups include an ethyl ester at position 1 and a trimethylsilyl (TMS)-protected hydroxyl group at position 3. This compound is primarily used in medicinal chemistry research, particularly as an intermediate for synthesizing bioactive molecules targeting enzymes or receptors . The TMS group enhances lipophilicity, improving membrane permeability and stability during synthetic workflows .

Current availability data indicate that this compound is discontinued in small quantities (e.g., 1g or 500mg) but may be accessible for bulk R&D requests .

Properties

Molecular Formula

C15H20O4Si

Molecular Weight

292.40 g/mol

IUPAC Name

ethyl 5-trimethylsilyloxy-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate

InChI

InChI=1S/C15H20O4Si/c1-5-17-15(16)13-12-10-8-9(19-20(2,3)4)6-7-11(10)18-14(12)13/h6-8,12-14H,5H2,1-4H3

InChI Key

VIBXASNHCGRRHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1OC3=C2C=C(C=C3)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate typically involves multiple steps. One common approach includes the formation of the benzofuran ring followed by the introduction of the cyclopropane ring. Key steps may involve:

    Formation of Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.

    Introduction of Cyclopropane Ring: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.

    Trimethylsilylation: The hydroxyl group is protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride and a base.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate. Research indicates that derivatives of benzofurancarboxamides exhibit significant cytotoxic effects against various human cancer cell lines. For instance, a study synthesized novel benzofurancarboxamides and evaluated their biological activity, showing promising results in inhibiting cancer cell proliferation .

Antibacterial Properties

In addition to anticancer activity, derivatives of this compound have been tested for antibacterial efficacy. Preliminary studies suggest that certain modifications to the benzofuran structure can enhance antibacterial properties against both standard and clinical strains of bacteria .

Material Science Applications

This compound also finds applications in materials science due to its unique structural properties. The compound can be utilized in the development of novel polymers and coatings that require specific mechanical or thermal properties.

Case Study 1: Synthesis and Evaluation of Benzofurancarboxamides

A detailed study published in Biointerface Research explored the synthesis of various benzofurancarboxamides derived from this compound. The researchers reported yields exceeding 80% for several derivatives and conducted extensive biological evaluations, confirming their potential as anticancer agents .

Case Study 2: Antibacterial Screening

Another significant study focused on the antibacterial screening of benzofuran derivatives synthesized from this compound. The results indicated that modifications in substituents significantly influenced antibacterial activity, with some derivatives showing effectiveness against resistant strains of bacteria .

Mechanism of Action

The mechanism by which ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the cyclopropane ring may provide stability and rigidity to the molecule. The trimethylsilyl group can protect reactive sites, allowing for selective reactions at other positions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate with structurally or functionally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Analogues

Compound Name Key Substituents CAS Number Key Differences
Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate Hydroxyl (-OH) at position 5 1446091-43-5 Lacks TMS protection; higher polarity and hydrogen-bonding capacity .
5-(((1R,1aS,6bR)-1-(6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-5-yl)oxy)-3,4-dihydro-1,8-naphthyridin-2(1H)-one Naphthyridine and trifluoromethyl-benzimidazole groups 1446090-79-4 Bulkier substituents; enhanced electron-withdrawing effects and potential kinase inhibition .
Intermediate III (from synthesis of Ethyl 5-((trimethylsilyl)oxy)-derivative) Unprotected hydroxyl or alternative leaving groups Not specified Used as a precursor; reactive site for functionalization (e.g., nucleophilic substitution) .

Physicochemical Properties

  • Lipophilicity : The TMS-ether group in the target compound increases logP compared to the hydroxyl analogue, favoring blood-brain barrier penetration in drug design .
  • Solubility : The hydroxyl variant (CAS 1446091-43-5) exhibits higher aqueous solubility due to polar -OH interactions, whereas the TMS derivative is more soluble in organic solvents .
  • Stability : The TMS group protects against oxidation and enzymatic degradation, making the compound more stable under physiological conditions .

Research Findings and Challenges

  • Crystallography : SHELX programs have been employed to resolve the stereochemistry of cyclopropane-benzofuran hybrids, confirming the (1S,1aS,6bR) configuration in the target compound .
  • Hydrogen Bonding : The hydroxyl analogue forms stronger intermolecular hydrogen bonds (graph set analysis: R₂²(8)) in crystal lattices compared to the TMS derivative, which exhibits van der Waals-dominated packing .

Biological Activity

Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran family, characterized by a bicyclic structure comprising a benzene ring fused to a furan ring. The presence of the trimethylsilyl group enhances its lipophilicity and may influence its interaction with biological targets.

  • Molecular Formula : C15H18O4Si
  • Molecular Weight : 290.38 g/mol

Mechanisms of Biological Activity

Research indicates that benzofuran derivatives, including the compound , exhibit a range of biological activities such as:

  • Antiviral Activity : Some benzofuran derivatives have shown promise as inhibitors of viral enzymes, particularly in the context of Hepatitis C Virus (HCV) . The molecular docking studies suggest that these compounds can effectively bind to the NS5B RNA-dependent RNA polymerase, crucial for viral replication.
  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Benzofurans have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

1. Antiviral Activity Against HCV

A study evaluated various benzofuran derivatives for their inhibitory effects on HCV NS5B polymerase using computer-aided drug design (CADD). The results indicated that certain derivatives exhibited strong binding affinities (ranging from -12.63 to -16.09 Kcal/mol), suggesting their potential as antiviral agents .

2. Structure-Activity Relationship (SAR)

Research on SAR has revealed that modifications in the benzofuran structure significantly impact biological activity. For instance, the introduction of different substituents at specific positions on the benzofuran ring can enhance antiviral efficacy or alter pharmacokinetic properties .

Comparative Analysis of Biological Activities

CompoundActivityBinding Affinity (Kcal/mol)References
This compoundAntiviralTBD
Benzofuran-1,3,4-oxadiazole derivativesAntiviral-14.11 to -16.09
Benzofuran derivativesAntioxidantTBD

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